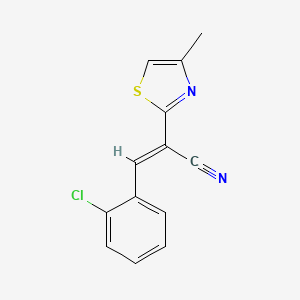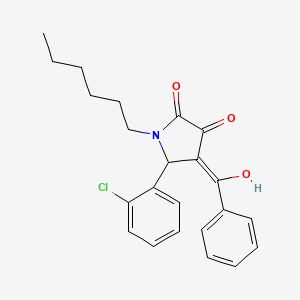
3-(2-chlorophenyl)-2-(4-methyl-1,3-thiazol-2-yl)acrylonitrile
Overview
Description
3-(2-chlorophenyl)-2-(4-methyl-1,3-thiazol-2-yl)acrylonitrile, commonly known as CTN, is a synthetic compound that has gained interest in scientific research due to its potential applications in various fields. CTN belongs to the class of acrylonitrile derivatives and has a unique chemical structure that makes it a promising candidate for further investigation.
Mechanism of Action
The mechanism of action of CTN is not fully understood. However, it is believed that CTN exerts its biological effects by inhibiting the activity of certain enzymes and proteins in the body. CTN has been shown to inhibit the activity of acetylcholinesterase, an enzyme that is involved in the breakdown of the neurotransmitter acetylcholine. This inhibition can lead to an increase in the levels of acetylcholine in the brain, which may improve cognitive function.
Biochemical and Physiological Effects:
CTN has been shown to have a range of biochemical and physiological effects. It has been shown to have antimicrobial activity against a range of bacteria and fungi. CTN has also been shown to have anticancer activity against a variety of cancer cell lines. Additionally, CTN has been shown to have antiviral activity against the hepatitis B virus.
Advantages and Limitations for Lab Experiments
CTN has several advantages for use in laboratory experiments. It is a stable compound that can be easily synthesized in large quantities. CTN is also relatively inexpensive compared to other compounds used in scientific research. However, CTN has some limitations. It is a toxic compound that requires careful handling and disposal. CTN also has low solubility in water, which can make it difficult to use in certain experiments.
Future Directions
There are several future directions for research on CTN. One area of interest is the development of CTN as a potential drug candidate for the treatment of Alzheimer's disease and Parkinson's disease. Further investigation is needed to determine the safety and efficacy of CTN in humans. Another area of interest is the development of CTN as a potential anticancer agent. Future studies should focus on the mechanism of action of CTN and its potential for use in combination with other cancer treatments. Finally, further investigation is needed to determine the potential applications of CTN in other areas of scientific research.
Scientific Research Applications
CTN has been studied for its potential applications in various fields of scientific research. It has been investigated for its antimicrobial, anticancer, and antiviral properties. CTN has also been studied as a potential drug candidate for the treatment of Alzheimer's disease and Parkinson's disease.
properties
IUPAC Name |
(E)-3-(2-chlorophenyl)-2-(4-methyl-1,3-thiazol-2-yl)prop-2-enenitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9ClN2S/c1-9-8-17-13(16-9)11(7-15)6-10-4-2-3-5-12(10)14/h2-6,8H,1H3/b11-6+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OYKUVTBTVBRVPE-IZZDOVSWSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC(=N1)C(=CC2=CC=CC=C2Cl)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CSC(=N1)/C(=C/C2=CC=CC=C2Cl)/C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9ClN2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.74 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-({1-[(2,5-dimethyl-3-thienyl)sulfonyl]-3-piperidinyl}methyl)nicotinamide](/img/structure/B3898048.png)
![methyl 4-(3-{2-cyano-3-[(2-methylphenyl)amino]-3-oxo-1-propen-1-yl}-2,5-dimethyl-1H-pyrrol-1-yl)benzoate](/img/structure/B3898060.png)
![4-[(4-{2-cyano-3-[(3-ethoxyphenyl)amino]-3-oxo-1-propen-1-yl}phenoxy)methyl]benzoic acid](/img/structure/B3898067.png)

![3,4-dimethoxy-N-[1-[(4-methyl-1-piperazinyl)carbonyl]-2-(1-naphthyl)vinyl]benzamide](/img/structure/B3898076.png)
![5-{[2,5-dimethyl-1-(4-nitrophenyl)-1H-pyrrol-3-yl]methylene}-1-(4-methylphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B3898081.png)
![(4-{2-cyano-3-[(4-methoxyphenyl)amino]-3-oxo-1-propen-1-yl}phenoxy)acetic acid](/img/structure/B3898086.png)
![2-cyano-3-[2,5-dimethyl-1-(3-methylphenyl)-1H-pyrrol-3-yl]-N-(2-methylphenyl)acrylamide](/img/structure/B3898089.png)
![(4-{3-[(4-chlorophenyl)amino]-2-cyano-3-oxo-1-propen-1-yl}-2-ethoxyphenoxy)acetic acid](/img/structure/B3898092.png)
![2-cyano-N-(3-ethoxyphenyl)-3-[5-(4-morpholinyl)-2-furyl]acrylamide](/img/structure/B3898103.png)
![2-cyano-3-[5-(2-methyl-4-nitrophenyl)-2-furyl]-N-(2-methylphenyl)acrylamide](/img/structure/B3898111.png)
![2,2'-[1,3,4-thiadiazole-2,5-diylbis(thio)]bis(N-1-naphthylacetamide)](/img/structure/B3898134.png)

![2-isopropyl-4-[4-phenyl-1-(tetrahydrofuran-2-ylmethyl)-1H-imidazol-5-yl]pyrimidine](/img/structure/B3898145.png)